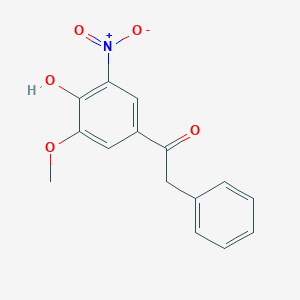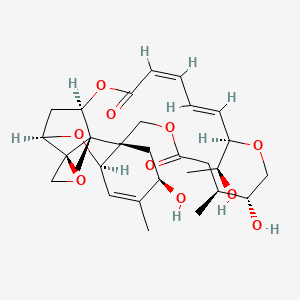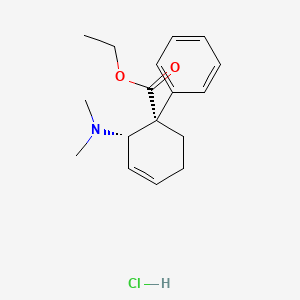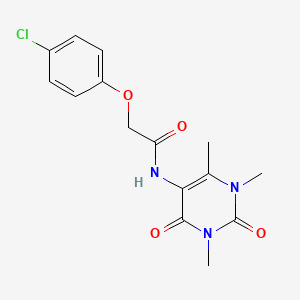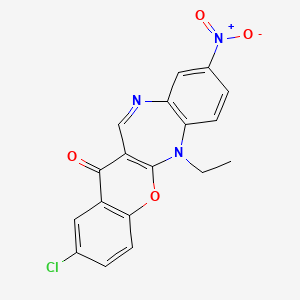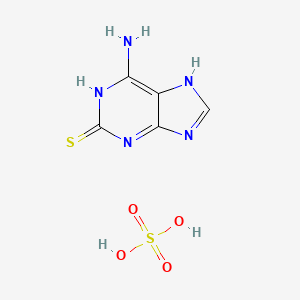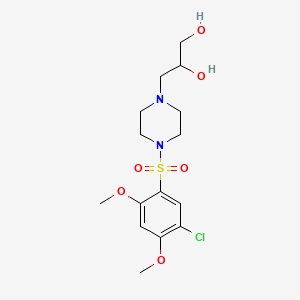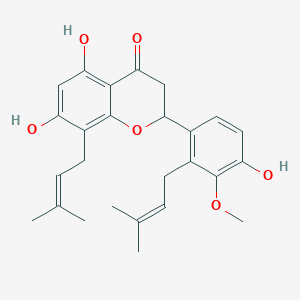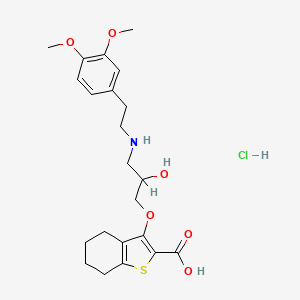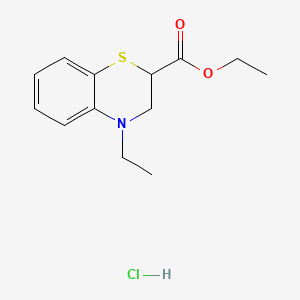
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a methoxyphenyl ethyl substituent
准备方法
4(1H)-嘧啶酮,四氢-1-(2-(4-甲氧基苯基)乙基)-2-硫代- 的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
嘧啶酮核心的形成: 这可以通过在酸性或碱性条件下使合适的先驱体环化来实现。
硫代基的引入: 硫代基通常通过硫化反应引入,其中使用如劳森试剂或五硫化二磷等试剂将羰基转化为硫代羰基。
甲氧基苯基乙基基团的连接: 此步骤通常涉及亲核取代或偶联反应,以将甲氧基苯基乙基基团连接到嘧啶酮核心。
工业生产方法可能涉及优化这些步骤以提高收率和纯度,以及使用可扩展的反应条件和纯化技术。
化学反应分析
4(1H)-嘧啶酮,四氢-1-(2-(4-甲氧基苯基)乙基)-2-硫代- 会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化形成亚砜或砜。
还原: 还原反应可以使用氢化铝锂等还原剂将硫代基转化为硫醇或硫醚。
取代: 甲氧基可以通过亲电芳香取代反应被其他官能团取代。
偶联反应: 该化合物可以参与偶联反应,例如铃木或赫克反应,以形成更复杂的分子。
这些反应中常用的试剂和条件包括碱、酸、催化剂以及乙醇、二氯甲烷和二甲基甲酰胺等溶剂。从这些反应中形成的主要产物取决于使用的具体试剂和条件。
科学研究应用
4(1H)-嘧啶酮,四氢-1-(2-(4-甲氧基苯基)乙基)-2-硫代- 在科学研究中具有多种应用:
药物化学: 由于其独特的结构和生物活性,该化合物正在被研究作为治疗剂的潜力。它可以作为开发针对特定疾病的新药的先导化合物。
生物学研究: 研究人员研究了该化合物与生物分子(如酶和受体)的相互作用,以了解其作用机制和潜在的治疗效果。
工业应用: 该化合物可以用作合成其他有价值的化学品或材料(包括药物和农用化学品)的中间体。
作用机制
4(1H)-嘧啶酮,四氢-1-(2-(4-甲氧基苯基)乙基)-2-硫代- 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致各种生物效应。确切的途径和分子相互作用取决于该化合物的具体环境和应用。
相似化合物的比较
与 4(1H)-嘧啶酮,四氢-1-(2-(4-甲氧基苯基)乙基)-2-硫代- 类似的化合物包括其他嘧啶酮衍生物和硫代取代的杂环。这些化合物可能具有相似的化学性质和生物活性,但它们的特定取代基和整体结构有所不同。类似化合物的例子包括:
1,2,3,4-四氢异喹啉衍生物: 这些化合物具有相似的四氢结构,并因其生物活性而被研究。
硫代取代的嘧啶: 这些化合物具有硫代基,并因其潜在的治疗应用而被研究。
4(1H)-嘧啶酮,四氢-1-(2-(4-甲氧基苯基)乙基)-2-硫代- 的独特性在于其官能团和取代基的特定组合,这赋予了其独特的化学和生物性质。
属性
CAS 编号 |
88655-27-0 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC 名称 |
1-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C13H16N2O2S/c1-17-11-4-2-10(3-5-11)6-8-15-9-7-12(16)14-13(15)18/h2-5H,6-9H2,1H3,(H,14,16,18) |
InChI 键 |
LVABZLVGGKQTPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


